

alpha-D-Psicopyranose crystal structure analysis

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Compound of Interest

Compound Name: **alpha-D-Psicopyranose**

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An In-depth Technical Guide to the Structural Analysis of **alpha-D-Psicopyranose** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries, presents a unique structural conformation. While a crystal structure for the free **alpha-D-psicopyranose** anomer has yet to be reported in publicly available databases, valuable insights can be gleaned from the analysis of its derivatives. This guide provides a comprehensive overview of the crystal structure of a key derivative, 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose**, and offers a comparative analysis with the well-characterized beta-D-psicopyranose. Detailed experimental protocols and crystallographic data are presented to aid researchers in the field.

Introduction

Psicose (also known as allulose) is a C-3 epimer of fructose and exists in various isomeric forms, including pyranose and furanose rings, with alpha and beta anomers for each. The **alpha-D-psicopyranose** form is of particular interest due to its potential biological activities and applications. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper focuses on the most definitive structural information available for the **alpha-D-psicopyranose** ring, derived from the crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose[1]. This derivative provides a crucial experimental snapshot of the alpha-pyranose ring conformation. For comparative purposes, data for the extensively studied beta-D-psicopyranose is also presented[2][3].

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose** and, for comparison, beta-D-psicopyranose.

Table 1: Unit Cell Parameters

Compound	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)
1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose	8.133(2)	10.456(3)	15.678(5)	90	90	90	1334.8(7)
beta-D-psicopyranose[2][3]	7.727(2)	8.672(2)	11.123(3)	90	90	90	745.3(3)

Table 2: Crystal Data and Refinement Parameters

Parameter	1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose	beta-D-psicopyranose[2] [3]
Formula	C ₁₃ H ₁₉ NO ₅	C ₆ H ₁₂ O ₆
Molecular Weight	269.29	180.16
Crystal System	Orthorhombic	Orthorhombic
Space Group	P ₂ 12 ₁ 2 ₁	P ₂ 12 ₁ 2 ₁
Z	4	4
Temperature (K)	293(2)	100(2)
Radiation (λ, Å)	Mo Kα (0.71073)	Not specified
Resolution (Å)	Not specified	Not specified
R-factor	0.045	Not specified
wR-factor	0.117	Not specified

Note: Detailed refinement parameters for beta-D-psicopyranose were not available in the provided search results.

Experimental Protocols

Crystallization of 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose

The synthesis and crystallization of 1-deoxy-1-(N-methylphenylamino)-D-psicose were performed as described in the literature[1]. A solution of the compound was prepared, and suitable single crystals for X-ray diffraction were obtained. The crystallization process yielded a mixture of the alpha-pyranose and alpha-furanose anomers, from which a crystal of the alpha-pyranose form was selected for analysis[1].

X-ray Data Collection and Structure Refinement

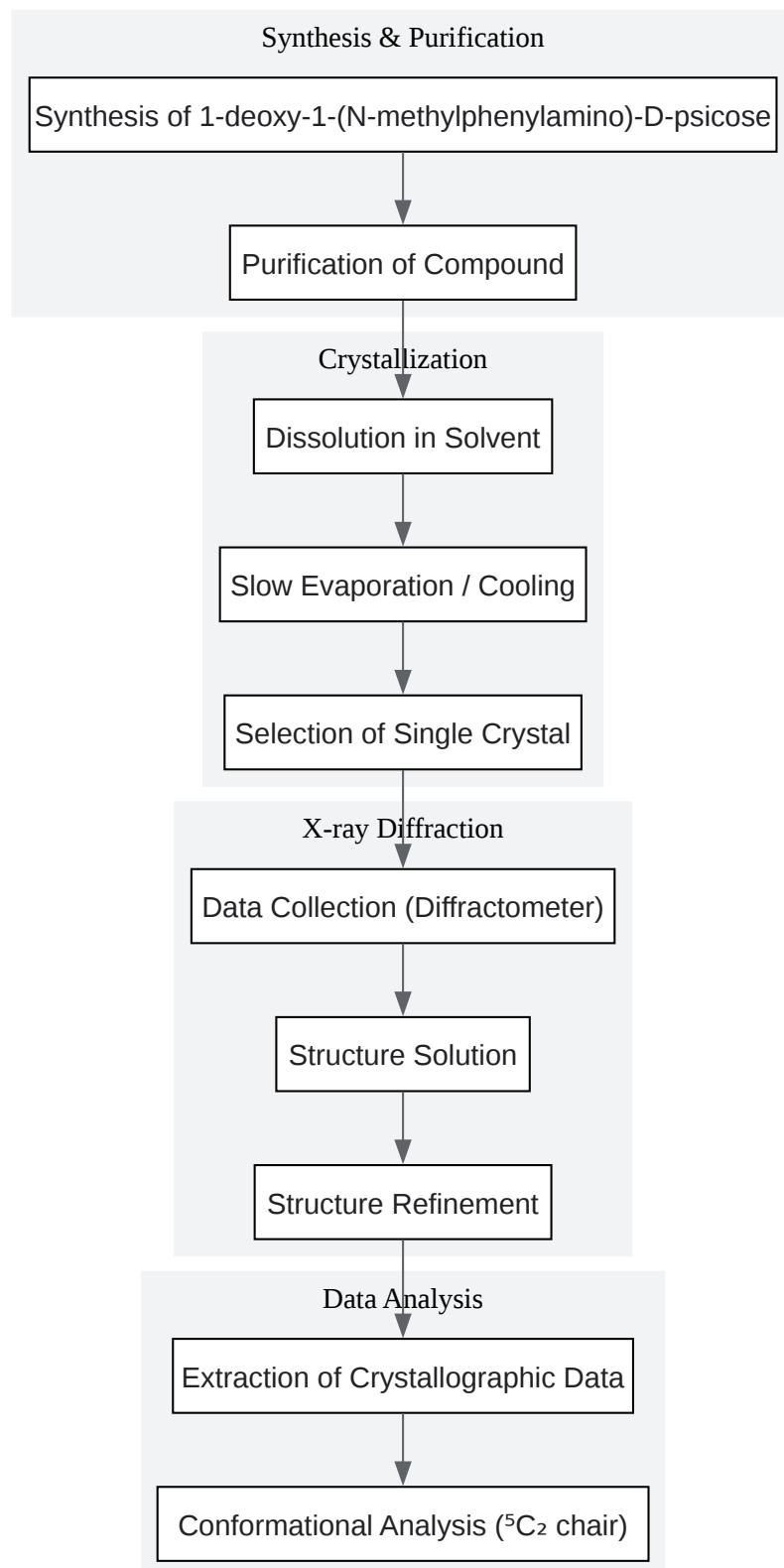
X-ray diffraction data for 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose** were collected on a suitable diffractometer using Mo K α radiation[1]. The structure was solved and refined using established crystallographic software packages. The **alpha-D-psicopyranose** ring was found to adopt a $^5\text{C}_2$ chair conformation[1].

Structural Analysis

The crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose reveals that the **alpha-D-psicopyranose** ring adopts a $^5\text{C}_2$ chair conformation[1]. This is in contrast to the more commonly observed $^2\text{C}_5$ conformation for beta-D-psicopyranose[2][3]. The conformation of the pyranose ring has a significant impact on the orientation of the hydroxyl groups and, consequently, its interactions with biological macromolecules.

Mandatory Visualizations

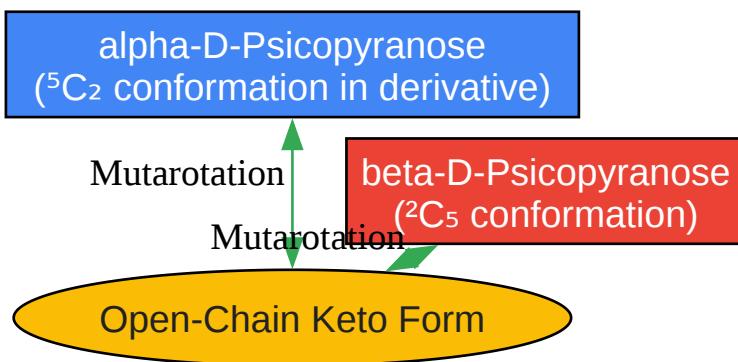
Diagram 1: Experimental Workflow for Crystal Structure Determination



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Caption: Experimental workflow for the crystal structure determination of 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose**.

Diagram 2: Conformational Relationship of Psicopyranose Anomers



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Caption: Conformational relationship between alpha- and beta-D-psicopyranose anomers and the open-chain form in solution.

Conclusion

While the crystal structure of free **alpha-D-psicopyranose** remains to be elucidated, the analysis of its 1-deoxy-1-(N-methylphenylamino) derivative provides invaluable experimental data on the conformation of the alpha-pyranose ring. The observed ⁵C₂ chair conformation is a key piece of information for researchers in drug development and carbohydrate chemistry. Further studies to crystallize the free anomer are warranted to provide a more complete understanding of its structural landscape. This guide serves as a foundational resource, summarizing the current state of knowledge and providing detailed protocols to inform future research endeavors.

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